molecular formula C16H9ClF3N3OS B2439798 6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1798757-39-7

6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide

Cat. No. B2439798
CAS RN: 1798757-39-7
M. Wt: 383.77
InChI Key: QEVUTVMTSKCFCN-UHFFFAOYSA-N
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Description

6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known by its chemical name, GSK-3 inhibitor VIII, and is a potent inhibitor of glycogen synthase kinase-3 (GSK-3).

Mechanism Of Action

6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of 6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide, a serine/threonine kinase that plays a crucial role in various cellular processes. 6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide is involved in the regulation of glycogen synthesis, gene expression, cell proliferation, and apoptosis. By inhibiting 6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide, this compound can modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
The inhibition of 6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide by 6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It can also modulate the expression of various genes involved in glucose metabolism, inflammation, and cell survival. In vivo studies have shown that this compound can improve glucose tolerance, reduce inflammation, and enhance neurogenesis in animal models.

Advantages And Limitations For Lab Experiments

The use of 6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide in lab experiments has several advantages and limitations. One of the advantages is its high potency and selectivity for 6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide, which makes it a useful tool for studying the role of 6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide in various cellular processes. Another advantage is its ability to modulate the activity of various signaling pathways, which can provide insights into the mechanisms underlying various diseases. However, one of the limitations is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of 6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide. One direction is the development of more potent and selective 6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide inhibitors that can be used as therapeutic agents for various diseases. Another direction is the investigation of the role of 6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide in various physiological and pathological processes, including neurodegenerative diseases, cancer, and diabetes. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the mechanisms underlying drug resistance and improve the efficacy of existing treatments.

Synthesis Methods

The synthesis of 6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide is a multi-step process that involves the use of various reagents and solvents. The synthesis typically starts with the reaction of 4-phenyl-2-aminothiazole with 2-chloro-3-cyanopyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with trifluoromethyl iodide to form the final product.

Scientific Research Applications

6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In biochemistry, it has been used as a tool to study the role of 6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide in various cellular processes, including cell signaling, metabolism, and apoptosis. In pharmacology, it has been studied for its potential to modulate the activity of various signaling pathways and to improve drug efficacy.

properties

IUPAC Name

6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3OS/c17-12-7-6-10(13(22-12)16(18,19)20)14(24)23-15-21-11(8-25-15)9-4-2-1-3-5-9/h1-8H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVUTVMTSKCFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(N=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxamide

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